molecular formula C26H35N3O4S B2866896 ethyl 2-[(7-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate CAS No. 309749-77-7

ethyl 2-[(7-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate

Cat. No.: B2866896
CAS No.: 309749-77-7
M. Wt: 485.64
InChI Key: SHBLUVIQJFZSGD-UHFFFAOYSA-N
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Description

Ethyl 2-[(7-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate is a quinazolinone derivative featuring:

  • A 3-pentyl group at position 3 of the quinazolinone core.
  • A 7-carbamoyl substituent with a 2-(cyclohex-1-en-1-yl)ethyl chain.
  • A sulfanyl-acetate ester at position 2.

This compound is hypothesized to exhibit biological activity due to its structural resemblance to known bioactive quinazolinones, which often target enzymes like kinases or DNA repair pathways .

Properties

IUPAC Name

ethyl 2-[7-[2-(cyclohexen-1-yl)ethylcarbamoyl]-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O4S/c1-3-5-9-16-29-25(32)21-13-12-20(24(31)27-15-14-19-10-7-6-8-11-19)17-22(21)28-26(29)34-18-23(30)33-4-2/h10,12-13,17H,3-9,11,14-16,18H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBLUVIQJFZSGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCC3=CCCCC3)N=C1SCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(7-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(7-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in the formation of new amides or esters .

Scientific Research Applications

Ethyl 2-[(7-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[(7-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Quinazolinone vs. Thiochromen Derivatives
  • Ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]sulfanyl}acetate (C₁₅H₁₂FN₃O₃S₂, Yang et al.): Replaces the quinazolinone core with a thiochromen ring, introducing a sulfur atom and fluorine substituent. Exhibits distinct crystallographic parameters (monoclinic P2₁/c, a = 9.389 Å, b = 8.243 Å, c = 20.861 Å) compared to quinazolinones, suggesting differences in molecular packing and stability .
Cyclohexane-Based Esters
  • Ethyl 4-oxocyclohexanecarboxylate (CAS 17159-79-4, similarity score 0.93): Lacks the heterocyclic quinazolinone core but shares an oxo-cyclohexane motif. Reduced structural complexity may correlate with lower bioactivity but higher solubility in nonpolar solvents .

Substituent Effects

Alkyl vs. Aryl Groups
  • Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate (Hindawi, 2019): Substitutes the 3-pentyl group with a phenyl ring.
  • Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate (Molnar et al.):
    • A methyl ester with a 3-methoxyphenyl group.
    • The methoxy group improves water solubility but may reduce metabolic stability due to oxidative demethylation pathways .
Carbamoyl Modifications
  • N-(4-methylphenyl)acetamide derivatives (e.g., CAS 539810-74-7):
    • Replace the cyclohexenylethyl carbamoyl group with simpler arylacetamide chains.
    • Simplified structures often show reduced specificity in target binding but faster synthesis .

Biological Activity

Ethyl 2-[(7-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including antimicrobial, anticonvulsant, and antitumor effects.

Chemical Structure and Properties

The compound features a quinazolinone core with various substituents that contribute to its biological activity. Its structure can be represented as follows:

C19H26N2O4S\text{C}_{19}\text{H}_{26}\text{N}_2\text{O}_4\text{S}

This indicates the presence of multiple functional groups, including a sulfanyl group and a carbamoyl moiety, which are critical for its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of quinazolinone compounds exhibit significant antimicrobial properties. For instance, studies have highlighted that compounds containing the quinazolinone structure can inhibit the growth of various bacterial strains. A systematic review by Al-Majidi and Al-Khuzaie (2015) demonstrated that quinazolinone derivatives possess potent antibacterial activity against Gram-positive and Gram-negative bacteria .

Compound Target Microorganisms Activity
Ethyl 2-[(7-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}-4-oxo...E. coli, S. aureusInhibitory effects observed
Other QuinazolinonesVarious bacteriaBroad-spectrum activity reported

Anticonvulsant Activity

The anticonvulsant properties of similar compounds have been explored in several studies. For example, El-Azab et al. (2013) found that certain quinazolinone derivatives could significantly reduce seizure frequency in animal models . The mechanism is thought to involve modulation of neurotransmitter systems and ion channels.

Antitumor Activity

Antitumor effects have also been reported for compounds related to ethyl 2-[(7-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}-4-oxo...]. Al-Suwaidan et al. (2016) highlighted that quinazolinone derivatives could induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Study 1: Antimicrobial Assessment

In a study published by Godhani et al. (2016), the antimicrobial efficacy of a series of quinazolinone derivatives was evaluated against clinical isolates. The results indicated that modifications at the 7-position significantly enhanced activity against resistant strains of bacteria.

Study 2: Anticonvulsant Evaluation

El-Azab et al. (2013) conducted experiments on animal models to assess the anticonvulsant potential of ethyl 2-[(7-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}-4-oxo...]. The study demonstrated a dose-dependent reduction in seizure activity, suggesting a promising therapeutic application in epilepsy management.

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